molecular formula C15H26N2OS B2592350 Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379987-14-9

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2592350
CAS RN: 2379987-14-9
M. Wt: 282.45
InChI Key: CAPCYKRWTRWWDJ-UHFFFAOYSA-N
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Description

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves its binding to GABA(A) receptors. This binding causes an increase in the activity of these receptors, leading to an overall increase in inhibitory neurotransmission. This increased inhibition can have a range of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have a range of biochemical and physiological effects. These effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. Additionally, this compound has been shown to have selective binding to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its selective binding to certain subtypes of GABA(A) receptors. This selectivity allows for more precise investigation of the function of these receptors. However, one limitation of using this compound is its potential for non-specific effects, as it may also bind to other receptors or have off-target effects.

Future Directions

There are many potential future directions for research involving Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of interest is its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further investigation of its mechanism of action and selective binding to GABA(A) receptors could lead to a better understanding of the function of these receptors and the development of more selective drugs targeting these receptors. Finally, the synthesis of analogs of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone could lead to the development of compounds with improved selectivity and potency.

Synthesis Methods

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound can then be reacted with 4-bromo-1-butene to form the desired product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying GABA(A) receptors. These receptors are important targets for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives. Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to bind selectively to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.

properties

IUPAC Name

cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCYKRWTRWWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane

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